2-(3,5-Difluoro-4-nitrophenyl)acetic acid
Description
Contextual Significance of Fluorinated Nitroaromatic Compounds
The deliberate incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and drug discovery. Fluorine's high electronegativity and relatively small size can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. These modifications can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. When combined with a nitroaromatic system, these effects can be further modulated. The nitro group, a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic substitution reactions, providing a handle for further chemical transformations. This dual functionality makes fluorinated nitroaromatic compounds versatile intermediates in the synthesis of complex molecules, including pharmaceuticals.
Overview of Research Trajectories for 2-(3,5-Difluoro-4-nitrophenyl)acetic acid
Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more complex and pharmaceutically relevant molecules. A notable example is its use in the preparation of 2,4,5-trifluorophenylacetic acid. This compound is a critical precursor for the synthesis of sitagliptin, an important antidiabetic drug.
A patented synthetic route highlights the transformation of 2,5-difluoro-4-nitrophenylacetic acid, a constitutional isomer of the title compound, into 2,5-difluoro-4-aminophenylacetic acid through the reduction of the nitro group. chemicalbook.com This amino derivative can then undergo further reactions, such as a Sandmeyer-type reaction, to introduce a third fluorine atom, ultimately yielding 2,4,5-trifluorophenylacetic acid. While this patent specifically details the use of the 2,5-difluoro isomer, the underlying chemical principles demonstrate the synthetic utility of fluorinated nitrophenylacetic acids as precursors to valuable pharmaceutical intermediates. The reactivity of the nitro group allows for its conversion to an amino group, which can then be used to introduce other functionalities.
The research trajectory for this compound is therefore intrinsically linked to the development of efficient synthetic pathways to high-value chemical entities. Its role as a specialized building block underscores the importance of seemingly simple molecules in the intricate process of drug development and organic synthesis. Further research may explore its potential in the synthesis of other novel compounds with diverse biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLFBUVWWKDQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3,5 Difluoro 4 Nitrophenyl Acetic Acid
Regioselective Nitration Strategies in Fluorinated Phenylacetic Acid Scaffolds
The introduction of a nitro group at the C4 position of a 3,5-difluorophenylacetic acid framework is a key challenge due to the directing effects of the existing substituents. The fluorine atoms are ortho, para-directing but deactivating, while the acetic acid side chain is a meta-directing deactivator. This complex interplay necessitates sophisticated regioselective nitration strategies.
Direct Aromatic Nitration Approaches
Direct nitration of 3,5-difluorophenylacetic acid presents a significant regioselectivity challenge. The combined electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group render the aromatic ring highly deactivated towards electrophilic aromatic substitution. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, often require harsh conditions and may lead to a mixture of isomers or decomposition of the starting material.
The directing effects of the substituents on 3,5-difluorophenylacetic acid are as follows:
| Substituent | Position | Directing Effect | Activating/Deactivating |
| Fluorine | C3, C5 | Ortho, Para | Deactivating |
| Acetic Acid | C1 | Meta | Deactivating |
Achieving nitration specifically at the C4 position, which is ortho to both fluorine atoms and meta to the acetic acid group, is challenging. The C2 and C6 positions are also activated by the fluorine atoms, potentially leading to a mixture of 2-, 4-, and 6-nitro isomers. Overcoming this requires careful optimization of reaction conditions, including the choice of nitrating agent, solvent, and temperature. Milder nitrating agents, such as nitric acid in acetic anhydride or the use of nitronium tetrafluoroborate, could potentially offer better control over the regioselectivity.
Multi-step Nitration and Functional Group Interconversion
A more strategic and often higher-yielding approach involves a multi-step synthesis where the nitro group is introduced to a precursor molecule, followed by the construction or modification of the acetic acid side chain. This strategy allows for more predictable regiochemical outcomes.
One such pathway could involve the nitration of a precursor like 1,3-difluorobenzene. Nitration of 1,3-difluorobenzene would be expected to yield 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene. A subsequent nucleophilic aromatic substitution reaction could then be employed to introduce a two-carbon synthon at the C1 position, which can then be converted to the acetic acid moiety.
Carbon-Carbon Bond Formation Methodologies to Construct the Phenylacetic Acid Moiety
The construction of the phenylacetic acid side chain is another critical aspect of the synthesis. Several classical and modern carbon-carbon bond formation methodologies can be employed.
Malonate Condensation and Subsequent Transformations
The malonic ester synthesis is a robust and widely used method for the preparation of substituted acetic acids. In the context of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid, this would involve the reaction of a suitable 3,5-difluoro-4-nitrophenyl halide with diethyl malonate in the presence of a base.
A relevant example is the synthesis of 2,5-difluoro-4-nitrophenylacetic acid, which starts from 2,4,5-trifluoronitrobenzene. This precursor is condensed with diethyl malonate using a strong base like sodium hydroxide to yield diethyl 2,5-difluoro-4-nitrophenylmalonate. Subsequent hydrolysis of the ester groups followed by acidification and decarboxylation affords the desired 2,5-difluoro-4-nitrophenylacetic acid google.com. A similar strategy could be envisioned for the target molecule, starting with 1-halo-3,5-difluoro-4-nitrobenzene.
Reaction Scheme: Malonate Synthesis
Where Ar = 3,5-Difluoro-4-nitrophenyl and X = Halogen
Alternative Alkylation and Carboxylation Routes
Alternative routes to the phenylacetic acid moiety often involve the introduction of a one-carbon and a two-carbon synthon in separate steps. One such method involves the formation of a benzyl (B1604629) cyanide intermediate. For instance, a 3,5-difluoro-4-nitrobenzyl halide can be reacted with a cyanide salt, such as sodium or potassium cyanide, to form the corresponding benzyl cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired phenylacetic acid.
A patent describes a method for the synthesis of 2-nitro-4-substituted phenylacetic acids starting from a 4-substituted halobenzene. The process involves nitration, followed by substitution with methyl or ethyl cyanoacetate, and then hydrolysis and decarboxylation to yield the final product google.comgoogle.com. This approach could be adapted for the synthesis of this compound.
Another approach involves the direct carboxylation of a suitable organometallic precursor. For example, a 3,5-difluoro-4-nitrobenzyl halide could be converted into a Grignard reagent or an organolithium species, which can then be reacted with carbon dioxide to afford the carboxylic acid. However, the presence of the nitro group can be problematic for the formation of these organometallic reagents, often requiring low temperatures and careful choice of reagents.
Strategic Introduction of Fluorine Atoms and Nitro Groups in Precursors
For instance, starting with a pre-functionalized aromatic ring such as 3,5-difluoroaniline allows for the strategic introduction of the nitro group. The amino group is a strong activating group and ortho, para-directing. Diazotization of the amino group followed by a Sandmeyer-type reaction can be used to introduce the nitro group. However, the strongly acidic conditions of nitration can protonate the amine, altering its directing effect.
A more plausible strategy involves the nitration of a precursor like 3-fluorotoluene to produce 3-fluoro-4-nitrotoluene guidechem.com. This intermediate can then be subjected to further functionalization. For example, a second fluorine atom could be introduced, although this would require specific and often challenging fluorination methodologies. A more straightforward approach would be to start with a difluorinated precursor.
The synthesis of 3,5-dichloro-2,4-difluoronitrobenzene has been reported, highlighting methods for the synthesis of polysubstituted aromatic compounds containing both halogens and a nitro group google.com. While not a direct precursor, the synthetic strategies employed in such syntheses can provide valuable insights into the strategic introduction of functional groups for the synthesis of this compound.
Ultimately, the most efficient synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product. A careful consideration of the reactivity and directing effects of the various functional groups at each stage of the synthesis is paramount for a successful outcome.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer efficient and selective routes for the synthesis of complex organic molecules. In the context of synthesizing this compound and its derivatives, catalytic hydrogenation is a key transformation. This process is typically employed for the reduction of a nitro group to an amino group, which is a common step in the synthesis of related fluorinated phenylacetic acid derivatives.
Commonly used catalysts for such transformations include palladium on carbon (Pd/C) and Raney nickel. google.comgoogle.com These catalysts are highly effective in promoting the reduction of the nitro group under hydrogen pressure. The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or isopropanol, at room or slightly elevated temperatures. google.comgoogle.com
For instance, in the synthesis of a related intermediate, diethyl 2,5-difluoro-4-aminophenylmalonate, the corresponding nitro compound is hydrogenated using 5% palladium on carbon in ethanol at room temperature and atmospheric pressure. google.comgoogle.com Another example involves the hydrogenation of 2,5-difluoro-4-nitrophenylacetic acid using Raney nickel in methanol at 60°C under a hydrogen pressure of 5 kg. google.com This latter method resulted in a high yield of 95.5% for the corresponding amino compound. google.com
These examples demonstrate the feasibility and efficiency of catalytic hydrogenation for the reduction of the nitro group in fluorinated nitrophenylacetic acid systems. It is therefore highly probable that similar catalytic approaches would be successful in the synthetic pathway leading to derivatives of this compound.
The table below summarizes the catalytic conditions used in the synthesis of a closely related structural isomer, highlighting the key parameters of the catalytic hydrogenation step.
| Catalyst | Substrate | Solvent | Temperature | Pressure | Yield | Reference |
| 5% Palladium on Carbon | Diethyl 2,5-difluoro-4-nitrophenylmalonate | Ethanol | Room Temperature | Atmospheric | Not specified | google.comgoogle.com |
| 5% Palladium on Carbon | Diethyl 2,5-difluoro-4-nitrophenylmalonate | Isopropanol | Room Temperature | Atmospheric | Not specified | google.com |
| Raney Nickel | 2,5-Difluoro-4-nitrophenylacetic acid | Methanol | 60°C | 5 kg H₂ | 95.5% | google.com |
Table 1: Catalytic Hydrogenation Conditions for a Related Difluoro-nitrophenylacetic Acid System
Spectroscopic and Structural Characterization Techniques for 2 3,5 Difluoro 4 Nitrophenyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, along with their interactions, a complete structural map can be assembled.
The proton (¹H) NMR spectrum of this compound is expected to be relatively simple, showing two main signals corresponding to the carboxylic acid proton and the protons of the methylene (B1212753) (-CH₂-) group.
Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet far downfield, often in the range of 10-13 ppm.
Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the aromatic ring are chemically equivalent and are expected to appear as a singlet. However, due to coupling with the two adjacent ¹⁹F nuclei on the aromatic ring, this signal would likely be split into a triplet. For the related compound (4-nitrophenyl)acetic acid, this signal appears around 3.8 ppm. The strong electron-withdrawing effects of the nitro group and the two fluorine atoms on the phenyl ring would shift this signal further downfield, likely in the range of 3.9-4.2 ppm.
Aromatic Protons (-C₆H₂-): The aromatic ring has two protons at positions 2 and 6. Due to the symmetrical substitution, these protons are chemically equivalent. Their signal would be split by the adjacent fluorine atom (at position 3 and 5, respectively), resulting in a doublet. The strong electron-withdrawing environment would place this signal significantly downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | broad singlet (s) |
| -CH₂- | 3.9 - 4.2 | triplet (t) |
Note: Predicted values are based on related structures and known substituent effects.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the methylene carbon, and the four unique carbons of the aromatic ring. The signals for the fluorine- and nitro-substituted carbons will show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling).
Carboxyl Carbon (-COOH): This carbon typically appears in the 170-180 ppm range.
Methylene Carbon (-CH₂-): The signal for this carbon is expected around 40-45 ppm.
Aromatic Carbons: The aromatic region (110-160 ppm) will show four distinct signals. The carbons directly bonded to fluorine (C3, C5) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). The carbons adjacent to the C-F bonds (C2, C6, C4) will show smaller two-bond (²JCF) or three-bond (³JCF) coupling. The carbon attached to the nitro group (C4) will be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling |
|---|---|---|
| -COOH | 170 - 180 | - |
| -CH₂- | 40 - 45 | triplet (³JCF) |
| C1 | ~135 | triplet (²JCF) |
| C2, C6 | ~115 | doublet (²JCF) |
| C3, C5 | ~155 | doublet (¹JCF) |
Note: Predicted values are based on analogous compounds like (4-nitrophenyl)acetic acid and fluorinated aromatics. chemicalbook.comchemicalbook.comspectrabase.com Coupling patterns are estimations.
¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. colorado.edugoogle.com For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment, particularly the ortho-nitro group and the para-acetic acid group. For fluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. The presence of the strong electron-withdrawing nitro group typically causes a downfield shift. An estimated chemical shift would be in the range of -90 to -110 ppm. colorado.edu
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the -CH₂- carbon and the aromatic C-H carbons.
COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the isolated spin systems, it would confirm the absence of proton-proton coupling between the aromatic and methylene protons.
These combined NMR techniques provide a comprehensive and definitive structural proof for this compound. cas.cn
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum is expected to show strong, characteristic absorption bands for the various functional groups.
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹. For (4-nitrophenyl)acetic acid, this peak is observed at approximately 1700 cm⁻¹. google.com
N-O Stretch (Nitro Group): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.
C-F Stretch: Strong absorptions due to the carbon-fluorine stretching vibrations of the aromatic ring are expected in the 1100-1400 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would appear in the 800-900 cm⁻¹ region.
Raman spectroscopy , which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric stretching of the nitro group and the breathing modes of the aromatic ring are often strong in the Raman spectrum.
Table 3: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |
| Nitro Group | Asymmetric N-O stretch | 1500 - 1560 (strong) |
| Nitro Group | Symmetric N-O stretch | 1345 - 1385 (strong) |
Note: Frequencies are based on typical ranges and data from similar compounds. google.comnist.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₈H₅F₂NO₄, with a calculated molecular weight of approximately 217.13 g/mol . chemicalbook.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 217. The fragmentation pattern provides a fingerprint of the molecule's structure.
Key expected fragmentation pathways include:
Loss of the carboxyl group (-COOH): A prominent peak would be expected at m/z 172, corresponding to the loss of a 45 Da fragment. This is a common fragmentation for carboxylic acids. chemrxiv.org
Loss of the nitro group (-NO₂): A peak at m/z 171 could arise from the loss of a 46 Da fragment.
Loss of water (-H₂O): While less common from the molecular ion, loss of water from certain fragments can occur.
Decarboxylation followed by loss of CO: The fragment at m/z 172 could further lose carbon monoxide (28 Da) to give a fragment at m/z 144.
In negative ion mode, fragmentation often involves the loss of a neutral nitric acid molecule (HNO₂) or the formation of a stable NO₂⁻ anion. google.comnist.gov
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Identity |
|---|---|
| 217 | [M]⁺˙ (Molecular Ion) |
| 172 | [M - COOH]⁺ |
| 171 | [M - NO₂]⁺ |
Note: Predicted fragments are based on common fragmentation patterns for aromatic carboxylic acids and nitro compounds. chemrxiv.orgnist.gov
X-ray Crystallography for Solid-State Structural Determination
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state for this compound through X-ray crystallography is a critical technique for understanding its physical and chemical properties. This method provides definitive proof of a compound's chemical structure and offers insights into intermolecular interactions, which influence properties such as melting point, solubility, and crystal packing.
However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly archived crystal structure for this compound. While structural data for related compounds, such as 2-(3,4,5-triphenylphenyl)acetic acid and various nitrophenylacetic acid derivatives, are available and describe common motifs like the formation of hydrogen-bonded dimers, this specific information cannot be extrapolated to definitively describe the crystal structure of the title compound. researchgate.net The absence of specific crystallographic data for this compound means that detailed parameters such as unit cell dimensions, space group, and bond lengths/angles are not available.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths/Angles | Data not available |
| Intermolecular Interactions | Data not available |
| Note: This table is illustrative of the type of data that would be presented if available. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of chemical compounds and for their isolation. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like this compound, an acidic analyte, reversed-phase HPLC would be a typical method of choice.
While some suppliers indicate that analytical data, including HPLC, is available upon request, specific, published methods with detailed experimental conditions and resulting chromatograms for this compound are not found in the surveyed literature. bldpharm.com General methods for similar organic acids often employ a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with UV detection being suitable due to the presence of the aromatic nitro group. nih.govmdpi.com However, without specific research findings, a detailed discussion of retention times, resolution of impurities, and validated purity levels for this particular compound cannot be provided.
Table 2: Chromatographic Purity Data for this compound
| Parameter | Value |
| Chromatographic Method | Data not available |
| Stationary Phase | Data not available |
| Mobile Phase | Data not available |
| Retention Time | Data not available |
| Purity (%) | Data not available |
| Note: This table is illustrative of the type of data that would be presented if available. |
Theoretical and Computational Studies of 2 3,5 Difluoro 4 Nitrophenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the electronic environment of a molecule. However, specific studies applying these methods to 2-(3,5-Difluoro-4-nitrophenyl)acetic acid are absent from the current body of scientific literature.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations could predict a range of important parameters. While no specific studies on this molecule were found, DFT has been successfully applied to similar fluorinated and nitrated aromatic compounds to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For instance, in studies of related molecules, DFT calculations at the B3LYP/6-311G+(d,p) level of theory have been used to obtain optimized structures and predict spectral data. researchgate.net
A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable arrangement of its atoms. Subsequent calculations could yield valuable data, which could be presented in a table such as the one below.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | Value not available | Hartree |
| Dipole Moment | Value not available | Debye |
| HOMO Energy | Value not available | eV |
| LUMO Energy | Value not available | eV |
| HOMO-LUMO Gap | Value not available | eV |
Note: This table is illustrative. The values are not available in published literature and would require new computational research to be determined.
Molecular Orbital Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the electron-withdrawing nature of the two fluorine atoms and the nitro group is expected to significantly influence the energies and distributions of these frontier orbitals. A detailed molecular orbital analysis would map the locations of the HOMO and LUMO across the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Conformational analysis, which could be performed using computational methods, would identify the most stable conformers and the energy barriers between them. Such studies have been conducted on similar molecules, like 2'-fluoro-substituted acetophenone (B1666503) derivatives, revealing preferences for specific conformations. acs.org
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. MD simulations on related compounds, like acetic acid in water, have been used to study intermolecular interactions and structural formations. nih.gov For this compound, MD simulations could elucidate how the molecule interacts with solvent molecules and how its conformation changes over time.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is instrumental in predicting reaction mechanisms and identifying the structures of high-energy transition states. For this compound, theoretical studies could investigate various reactions, such as the deprotonation of the carboxylic acid, or nucleophilic aromatic substitution reactions. For example, studies on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) have utilized computational methods to detail the reaction mechanism and the role of water molecules. mdpi.com A similar approach could be applied to understand the reactivity of this compound.
Table 2: Potential Areas for Reaction Mechanism Studies
| Reaction Type | Computational Method | Information Gained |
|---|---|---|
| Acid-Base Chemistry | DFT, Ab initio methods | pKa prediction, proton affinity |
| Nucleophilic Substitution | DFT, Transition State Theory | Reaction pathways, activation energies |
| Reduction of Nitro Group | DFT | Mechanism of reduction to an amine |
Note: This table outlines potential research areas; specific studies have not been published.
Structure-Reactivity Relationship (SAR) Investigations
While no formal Structure-Activity Relationship (SAR) studies for this compound are available, the principles of SAR could be applied in a computational context. By systematically modifying the structure of the molecule in silico (e.g., changing the position of the fluorine atoms, replacing the nitro group) and calculating properties for each new structure, a computational SAR study could be developed. This would help in understanding how specific structural features influence the molecule's electronic properties and predicted reactivity.
Role As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Advanced Organic Intermediates
The strategic placement of functional groups on the aromatic ring of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid makes it an important precursor for advanced organic intermediates. A key transformation involves the chemical modification of the nitro group.
Detailed Research Findings: The utility of related nitrophenylacetic acid derivatives is well-documented in the synthesis of complex intermediates. For instance, the nitro group is frequently targeted for reduction to an amine. This transformation unlocks a new set of synthetic possibilities. A patent for the preparation of 2,4,5-trifluorophenylacetic acid, an intermediate for pharmaceuticals, demonstrates a reaction pathway that can be applied to analogous compounds. google.com The process involves the reduction of a nitrophenylacetic acid derivative to the corresponding aminophenylacetic acid. google.com
In the case of a similar compound, 2,5-difluoro-4-nitrophenylacetic acid, the nitro group is reduced to an amino group using reagents like iron powder in acetic acid or through catalytic hydrogenation with palladium on carbon (Pd/C). google.com This newly formed amino group can then undergo further reactions, such as a diazotization-fluorination reaction (Sandmeyer-type reaction), to introduce another fluorine atom onto the aromatic ring, thereby creating a highly fluorinated, advanced intermediate. google.com This highlights the role of the nitro-substituted phenylacetic acid scaffold as a foundational element for building molecules with tailored electronic and physiological properties.
Synthetic Transformation Example
| Starting Material | Reagents | Product | Application | Reference |
|---|
Application in Heterocyclic Chemistry
Phenylacetic acids bearing a nitro group in the ortho position to the acetic acid side chain are significant precursors for the synthesis of various heterocyclic compounds. The proximity of the nitro and acetic acid functionalities allows for intramolecular cyclization reactions, typically following the reduction of the nitro group.
Detailed Research Findings: The complete reduction of the nitro group in (2-nitrophenyl)acetic acid yields an aniline, which can spontaneously cyclize to form a lactam (an intramolecular amide). wikipedia.org Alternatively, a partial reduction using milder reducing agents can lead to the formation of a hydroxamic acid. wikipedia.org These reductive cyclization strategies are fundamental in the synthesis of biologically active heterocyclic molecules. wikipedia.org
For example, derivatives of (2-nitrophenyl)acetic acid are precursors in the total synthesis of complex natural products like (-)-phaitanthrin D, where the formation of a heterocyclic core is a key step. wikipedia.org They are also used to synthesize quindolines, a class of compounds whose derivatives have been investigated as potential enzyme inhibitors and anticancer agents. wikipedia.org Given its structure, this compound is a prime candidate for similar applications, enabling the synthesis of fluorinated lactams and other novel heterocyclic systems.
Strategies for Constructing Larger Molecular Architectures from this compound
Building larger and more complex molecules from a phenylacetic acid framework involves a variety of synthetic strategies that functionalize different parts of the molecule. These methods can extend the carbon skeleton, introduce new functional groups, and create intricate three-dimensional structures.
Detailed Research Findings: Multi-step synthetic routes have been developed to construct large phenylacetic acid derivatives. mdpi.comresearchgate.net These strategies often begin with modifications at the benzylic position (the CH₂ group between the phenyl ring and the carboxylic acid). mdpi.com
One common approach involves radical bromination of the benzylic carbon using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). mdpi.com The resulting benzyl (B1604629) bromide is a versatile intermediate that can react with nucleophiles. For example, reaction with potassium cyanide (KCN) can introduce a nitrile group, extending the carbon chain. mdpi.com This nitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, effectively elongating the side chain. mdpi.comresearchgate.net
The carboxylic acid group itself is another point of modification. It can be converted into esters, amides, or an acid chloride, which can then participate in a wide range of coupling reactions to build larger molecular architectures. wikipedia.orgmdpi.com For example, the conversion of a primary amide to a carboxylic acid can be achieved using titanium tetrachloride (TiCl₄) under mild conditions. mdpi.comresearchgate.net These established synthetic methodologies demonstrate how a relatively simple building block like this compound can be systematically elaborated into larger, more complex, and potentially biologically active molecules. mdpi.comresearchgate.net
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,5-Trifluorophenylacetic acid |
| 2,5-Difluoro-4-nitrophenylacetic acid |
| (2-Nitrophenyl)acetic acid |
| (-)-Phaitanthrin D |
| Quindoline |
| N-bromosuccinimide |
| Azobisisobutyronitrile |
| Potassium cyanide |
| Titanium tetrachloride |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3,5-Difluoro-4-nitrophenyl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves nitration and fluorination of phenylacetic acid derivatives. A common approach is the electrophilic substitution of 3,5-difluorophenylacetic acid followed by controlled nitration at the para position. Reaction conditions such as temperature (0–5°C for nitration to avoid over-oxidation) and solvent choice (e.g., sulfuric acid/nitric acid mixtures) critically affect regioselectivity and yield . Methodological Tip : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to minimize byproducts like di-nitrated analogs.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- 1H/13C NMR : The aromatic region shows distinct splitting patterns for fluorine-coupled protons (e.g., doublets of doublets for 3,5-F substituents) and a singlet for the acetic acid methylene group (δ ~3.8 ppm). Nitro groups deshield adjacent carbons (δ ~125–135 ppm) .
- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- MS : Molecular ion [M-H]⁻ at m/z 230.0 (calculated for C₈H₅F₂NO₄⁻) .
Q. What are the stability considerations for storing this compound under laboratory conditions?
The compound is sensitive to light and moisture due to its nitro and carboxylic acid groups. Store in amber vials at –20°C under inert atmosphere (argon/nitrogen). Degradation products (e.g., reduced nitro groups or hydrolyzed esters) can be detected via HPLC with UV monitoring at 254 nm .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict electrostatic potential surfaces, highlighting electron-deficient regions (e.g., nitro group) for nucleophilic attack. Molecular docking studies using software like AutoDock Vina may reveal interactions with enzymes like NAD(P)H:quinone oxidoreductase (NQO1), relevant to its potential as an anti-cancer intermediate . Data Contradiction Alert : Discrepancies between predicted and experimental binding affinities may arise from solvation effects or protein flexibility—validate with isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in crystallographic data for fluorinated nitroaromatics?
Fluorine and nitro groups introduce disorder in crystal lattices. Use high-resolution X-ray data (≤1.0 Å) and refinement tools like SHELXL . For ambiguous electron density, employ twin refinement (SHELXT) or multipole models. Cross-validate with solid-state NMR to confirm substituent positions .
Q. How does the nitro group’s electronic effect influence the acidity of the acetic acid moiety?
The electron-withdrawing nitro group increases acidity (pKa ~2.5–3.0) compared to non-nitrated analogs (pKa ~4.8). Titration with NaOH (0.1 M) under nitrogen and potentiometric monitoring confirms this. Compare with methyl ester derivatives to isolate electronic effects .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Batch reactions risk exothermic runaway during nitration. Use flow chemistry with precise temperature control (<10°C) and in-line IR monitoring. Catalytic fluorination (e.g., KF/Al₂O₃) improves atom economy over traditional Balz-Schiemann reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
